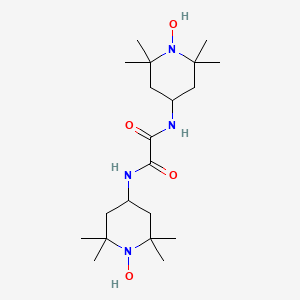
NoName
Overview
Description
NoName is a synthetic compound that has recently gained attention in the scientific community due to its potential applications in various fields of research. This compound is known for its unique properties and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and potential future directions.
Mechanism of Action
The exact mechanism of action of NoName is not fully understood, but it is believed to act as a modulator of cellular signaling pathways. It has been shown to affect the activity of certain enzymes and proteins involved in these pathways, leading to changes in cellular behavior and function.
Biochemical and Physiological Effects:
NoName has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of certain neurotransmitters, leading to changes in synaptic transmission and neuronal activity. Additionally, NoName has been shown to affect the activity of certain enzymes and proteins involved in cellular signaling pathways, leading to changes in cellular behavior and function.
Advantages and Limitations for Lab Experiments
One of the main advantages of using NoName in lab experiments is its ability to modulate cellular signaling pathways in a precise and controlled manner. This allows researchers to study the effects of specific signaling pathways on cellular behavior and function. However, one limitation of using NoName is its proprietary nature, which may limit its availability to researchers.
Future Directions
There are several potential future directions for research involving NoName. One area of interest is its potential use in drug discovery and development. NoName has been shown to modulate the activity of certain enzymes and proteins involved in cellular signaling pathways, making it a promising target for drug development. Additionally, NoName may have potential applications in the field of neuroscience, as it has been shown to modulate the activity of certain neurotransmitters. Further research is needed to fully understand the potential applications of NoName in these and other fields.
Scientific Research Applications
NoName has a wide range of potential applications in scientific research. It has been studied for its use as a tool for studying cellular signaling pathways, as well as its potential use in drug discovery and development. Additionally, NoName has been studied for its potential use in the field of neuroscience, as it has been shown to modulate the activity of certain neurotransmitters.
properties
IUPAC Name |
N,N'-bis(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38N4O4/c1-17(2)9-13(10-18(3,4)23(17)27)21-15(25)16(26)22-14-11-19(5,6)24(28)20(7,8)12-14/h13-14,27-28H,9-12H2,1-8H3,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YABCJWQXHUADGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1O)(C)C)NC(=O)C(=O)NC2CC(N(C(C2)(C)C)O)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(4-bromophenyl)imino]-3-methoxy-1,3-thiazolidin-4-one](/img/structure/B3856459.png)
![N-(4-bromophenyl)-N-[1,4-dioxo-3-(1-piperazinyl)-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B3856466.png)
![2-methoxy-4-{2-[(4-methylphenoxy)acetyl]carbonohydrazonoyl}-3-nitrophenyl acetate](/img/structure/B3856477.png)

![N-[4-(3-methylpyrazin-2-yl)phenyl]methanesulfonamide](/img/structure/B3856492.png)


![3-iodo-N'-[(5-methyl-2-thienyl)methylene]benzohydrazide](/img/structure/B3856516.png)
![4-[2-(2-methylcyclohexylidene)hydrazino]-4-oxo-N-phenylbutanamide](/img/structure/B3856529.png)

![2-hydroxy-N'-[1-(4-pyridinyl)ethylidene]benzohydrazide](/img/structure/B3856545.png)

